2,2-Dinitroethene-1,1-diamine;guanidine
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Overview
Description
2,2-Dinitroethene-1,1-diamine, also known as guanidine, is an energetic material with a simple yet unique structure. It is characterized by the presence of two nitro groups and two amino groups attached to an ethene backbone. This compound is known for its high detonation energy and velocity, making it a valuable material in various applications, particularly in the field of energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitroethene-1,1-diamine typically involves the nitration of ethene derivatives. One common method is the nitration of 1,1-diamino-2,2-dinitroethylene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of ultrasonic spray-assisted electrostatic adsorption (USEA) method, which allows for the preparation of nano-sized particles of the compound .
Industrial Production Methods
Industrial production of 2,2-Dinitroethene-1,1-diamine often employs the cooling crystallization method combined with repeated grinding techniques. This method ensures the production of spherical particles with improved thermal stability and energy release characteristics .
Chemical Reactions Analysis
Types of Reactions
2,2-Dinitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2-Dinitroethene-1,1-diamine include nitric acid, sulfuric acid, and various reducing agents such as hydrogen gas and metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
Major products formed from the reactions of 2,2-Dinitroethene-1,1-diamine include ethan-1,2-diamine, nitrogen oxides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dinitroethene-1,1-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various energetic materials and derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of explosives, propellants, and other high-energy materials.
Mechanism of Action
The mechanism of action of 2,2-Dinitroethene-1,1-diamine involves the interaction of its nitro and amino groups with various molecular targets. The compound’s unique push-pull electron distribution enables intramolecular electron transfer reactions, which are crucial for its energetic properties . The molecular targets and pathways involved in these reactions include various redox centers and electron-donating/withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): A high-energy material with similar detonation properties but higher sensitivity compared to 2,2-Dinitroethene-1,1-diamine.
Cyclotetramethylenetetranitramine (HMX): Another high-energy material with similar applications but different structural properties.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its insensitivity and high thermal stability, similar to 2,2-Dinitroethene-1,1-diamine.
Uniqueness
2,2-Dinitroethene-1,1-diamine stands out due to its unique combination of high detonation energy, low sensitivity, and thermal stability. Its push-pull electron distribution and multiple redox centers make it a versatile compound for various applications .
Properties
CAS No. |
921770-43-6 |
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Molecular Formula |
C3H9N7O4 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,2-dinitroethene-1,1-diamine;guanidine |
InChI |
InChI=1S/C2H4N4O4.CH5N3/c3-1(4)2(5(7)8)6(9)10;2-1(3)4/h3-4H2;(H5,2,3,4) |
InChI Key |
GXIOEZVFCHXJEC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N.C(=N)(N)N |
Origin of Product |
United States |
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